Cellular CRBN Engagement Comparison
In a cellular NanoBRET target engagement assay performed in HEK293T cells expressing N-terminal NanoLuc-fused CRBN, 3-(4-(piperazin-1-yl)phenoxy)piperidine-2,6-dione demonstrated an IC50 of 1.10 nM [1]. Under identical assay conditions (displacement of BODIPY-lenalidomide tracer), lenalidomide exhibited an IC50 of 1380 nM, representing a ~1250-fold difference in potency [2].
| Evidence Dimension | CRBN cellular target engagement potency (IC50) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | Lenalidomide: 1380 nM |
| Quantified Difference | ~1250-fold more potent |
| Conditions | NanoBRET assay; N-terminal NanoLuc-fused CRBN expressed in HEK293T cells; 2 hr incubation; displacement of BODIPY-lenalidomide tracer |
Why This Matters
Superior CRBN engagement at lower concentrations enables more efficient E3 ligase recruitment in PROTAC constructs, potentially reducing off-target effects and enabling lower dosing in cellular degradation studies.
- [1] BindingDB. BDBM50630767. IC50 = 1.10 nM. NanoBRET CRBN engagement assay, HEK293T cells. View Source
- [2] BindingDB. Lenalidomide CRBN binding record. IC50 = 1380 nM. Displacement of BODIPY-lenalidomide from human N-terminal NanoLuc-fused CRBN in HEK293T cells. View Source
